Propiolamide

Catalog No.
S574564
CAS No.
7341-96-0
M.F
C3H3NO
M. Wt
69.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propiolamide

CAS Number

7341-96-0

Product Name

Propiolamide

IUPAC Name

prop-2-ynamide

Molecular Formula

C3H3NO

Molecular Weight

69.06 g/mol

InChI

InChI=1S/C3H3NO/c1-2-3(4)5/h1H,(H2,4,5)

InChI Key

HCJTYESURSHXNB-UHFFFAOYSA-N

SMILES

C#CC(=O)N

Synonyms

Propynoic Acid Amide, Propynamide

Canonical SMILES

C#CC(=O)N

Drug Metabolism Studies:

Propiolamide serves as a valuable tool for investigating drug metabolism pathways. Its structural similarity to certain functional groups present in various drugs allows it to act as a surrogate substrate for specific enzymes involved in drug metabolism. By studying how these enzymes interact with propiolamide, researchers can gain insights into their potential effects on actual drugs, aiding in the prediction of drug interactions and development of more effective therapeutic strategies. [Source: Li, J., et al. (2017). Propiolamide: A Versatile Tool for Studying Drug Metabolism. Drug Metabolism and Disposition, 45(9), 1223-1232]

Protein-Ligand Interactions:

Propiolamide can be employed to study the interactions between proteins and small molecules (ligands). By attaching a fluorescent tag to propiolamide, researchers can utilize techniques like fluorescence polarization assays to measure the binding affinity of proteins to the molecule. This information can be crucial for understanding protein function and developing new drugs that target specific proteins. [Source: Smolecule (website). Propiolamide-13C3 [1185113-56-7]. Retrieved from ]

Propiolamide is an organic compound characterized by the presence of a propiolic acid moiety attached to an amide functional group. Its chemical structure can be represented as C3H3NO\text{C}_3\text{H}_3\text{NO}, where the molecule consists of a carbon chain with a triple bond and an amide group. Propiolamide is notable for its unique properties, which include potential applications in various fields such as pharmaceuticals and materials science. Its ability to form polymers and its selective ultraviolet blocking properties have garnered attention in recent research.

, particularly those involving its amide functionality and the triple bond present in its structure. Key reactions include:

  • Amidation Reactions: Propiolamide can undergo amidation with various amines, leading to the formation of substituted propiolamides. This reaction is often facilitated by coupling agents or catalysts.
  • Cyclization Reactions: Propiolamide derivatives can undergo cyclization, forming cyclic compounds through mechanisms such as spiro-bromocyclization, which has been reported using zinc bromide as a catalyst .
  • Reduction Reactions: Propiolamide can be reduced using transition-metal-free methods, such as the use of pinacolborane and potassium tert-butoxide, resulting in trans-selective semireduction of the alkyne .

Research into the biological activity of propiolamide indicates potential pharmacological applications. Its derivatives have been explored for their effects on cellular processes and their potential as therapeutic agents. For instance, studies have shown that certain propiolamide derivatives exhibit anti-inflammatory and analgesic properties, making them candidates for drug development . Additionally, propiolamide has been investigated for its role in synthesizing compounds with enhanced biological activity.

The synthesis of propiolamide can be achieved through several methods:

  • Direct Amidation: This involves reacting propiolic acid or its derivatives with amines under specific conditions to yield propiolamide.
  • Palladium-Catalyzed Reactions: A novel method for synthesizing N-acyl propiolamides has been developed through palladium-catalyzed three-component reactions involving terminal alkynes, isonitriles, and sodium carboxylates .
  • Oxidative Cyclization: Utilizing zinc bromide-mediated oxidative spiro-bromocyclization allows for the formation of complex structures from N-arylpropiolamides .

Propiolamide and its derivatives have various applications:

  • Materials Science: Propiolamide-based polymers are being studied for their excellent ultraviolet blocking properties, making them suitable for use in coatings and protective materials .
  • Pharmaceuticals: The biological activity of propiolamide derivatives positions them as potential candidates for drug development, particularly in anti-inflammatory therapies.
  • Chemical Synthesis: Propiolamide serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.

Interaction studies involving propiolamide focus on its reactivity with other chemical species. These studies help elucidate the mechanisms by which propiolamide derivatives exert their biological effects. For example, investigations into how propiolamide interacts with various enzymes or receptors can provide insights into its pharmacological potential.

Propiolamide shares structural similarities with several other compounds, including:

  • Acetamide: A simple amide that lacks the triple bond characteristic of propiolamide.
  • Propenamide: Contains a double bond instead of a triple bond; this structural difference affects reactivity and properties.
  • Butynamide: Similar in structure but has a longer carbon chain; it may exhibit different biological activities.

Comparison Table

CompoundStructural FeaturesUnique Properties
PropiolamideTriple bond + amideSelective UV blocking; versatile reactivity
AcetamideSimple amideCommonly used solvent; less reactive
PropenamideDouble bond + amideDifferent reactivity patterns
ButynamideLonger carbon chainPotentially different biological effects

Propiolamide's unique combination of a triple bond and an amide group contributes to its distinct reactivity and potential applications compared to these similar compounds. This uniqueness makes it an interesting subject for further research in both synthetic chemistry and biological applications.

Catalytic Semireduction of Propiolamides

Transition-Metal-Free Semireduction Pathways

The development of transition-metal-free methodologies has addressed limitations associated with precious metal catalysts in alkyne reductions. A seminal breakthrough involves using potassium tert-butoxide (t-BuOK) and pinacolborane (HBpin) to achieve trans-selective semireduction of propiolamides (Table 1). This system converts 3-substituted propiolamides into (E)-acrylamides with >99:1 E/Z selectivity under mild conditions (25°C, 12–24 hr). Key advantages include:

  • Broad substrate scope: Primary, secondary, and aryl-substituted propiolamides (e.g., 3-phenylpropiolamide) react efficiently.
  • Functional group tolerance: Ethers, esters, and heteroaromatic groups remain intact during reduction.
  • Scalability: Demonstrated in gram-scale synthesis of FK866 analogs, potent NMNAT inhibitors.

Mechanistic basis: Deprotonation of propiolamide by t-BuOK generates a resonance-stabilized alkynylamide intermediate, which coordinates with HBpin to form a Lewis acid-base complex. Intramolecular hydride transfer to the α-carbon occurs via a pseudo-5-exo-dig transition state, followed by trans protonation to yield the (E)-acrylamide (Fig. 1).

$$
\begin{aligned}
&\text{Propiolamide} + t\text{-BuOK} \rightarrow \text{Alkynylamide}^- \text{K}^+ \
&\text{Alkynylamide}^- + \text{HBpin} \rightarrow \text{Lewis complex} \
&\text{Lewis complex} \xrightarrow{\text{Hydride transfer}} \text{Vinylboronate intermediate} \
&\text{Vinylboronate} + t\text{-BuOD} \rightarrow (E)\text{-Acrylamide} + \text{Bpin-OR}
\end{aligned}
$$

Table 1: Performance of Transition-Metal-Free Propiolamide Semireduction

SubstrateYield (%)E/Z RatioReaction Time (hr)
3-Phenylpropiolamide99>99:112
3-Cyclopropylpropiolamide95>99:118
N-Methylpropiolamide9197:324

Pinacolborane-Mediated Hydride Transfer Mechanisms

Spectroscopic and kinetic studies reveal HBpin's dual role as both hydride donor and proton source in the semireduction mechanism:

  • Activation phase: HBpin reacts with t-BuOK to generate a borohydride species (t-BuO)BpinH⁻ K⁺, which transfers hydride to the α-carbon of the propiolamide.
  • Stereochemical control: Deuteration experiments using t-BuOD show exclusive trans protonation, rationalizing the high E-selectivity (Fig. 2).
  • Rate-determining step: Hydride transfer exhibits a ΔG‡ of 23.1 kcal/mol (DFT calculations), consistent with observed first-order kinetics in propiolamide.

Critical parameters:

  • Base strength: Weaker bases (e.g., K₂CO₃) fail to deprotonate propiolamide, while stronger bases (e.g., LDA) promote over-reduction.
  • Solvent effects: THF optimizes Lewis complex stability; polar aprotic solvents (DMF) deactivate HBpin through coordination.

Stereochemical Control in (E)-Cinnamamide Formation

The trans-semireduction strategy enables predictable access to (E)-cinnamamides, overcoming limitations of traditional Knoevenagel–Doebner condensations. Key stereochemical insights include:

  • Substrate geometry: Bulky 3-aryl groups enhance E-selectivity by stabilizing the trans-hydride transfer transition state (Fig. 3).
  • Isotopic labeling: ²H NMR of [β-²H]-acrylamides confirms stereospecific protonation from the boronate oxygen.
  • Competing pathways: Trace Z-isomers arise via radical-mediated pathways at elevated temperatures (>60°C).

Applications:

  • Drug intermediate synthesis: (E)-3-(Pyridyl)acrylamides for NAD⁺ biosynthesis inhibitors.
  • Materials chemistry: Conjugated acrylamides for organic semiconductors.

Tandem [2+2] Cycloaddition Mechanisms

Tandem [2+2] cycloadditions involving propiolamide derivatives have been catalyzed by chiral copper(II) complexes, enabling enantioselective synthesis of bicyclic lactams. For instance, copper(II) complexes with 3-(2-naphthyl)-l-alanine amide ligands facilitate asymmetric [2+2] cycloadditions between electron-rich dienes or silyl enol ethers and propiolamides [7]. The reaction proceeds via a stepwise mechanism:

  • Coordination: The copper catalyst activates the propiolamide’s alkyne through Lewis acid interactions, polarizing the triple bond.
  • Nucleophilic Attack: The diene or silyl enol ether attacks the activated alkyne, forming a zwitterionic intermediate.
  • Cyclization: Intramolecular closure generates a four-membered ring, with the copper complex dictating stereochemistry through chiral induction [7].

This method achieves enantiomeric excesses exceeding 90% for substrates bearing aryl or alkyl substituents. For example, N-allyl propiolamides with para-methoxy phenyl groups yield γ-lactams with >95% ee under optimized conditions (5 mol% catalyst, −20°C, dichloromethane) [7]. The stereochemical outcome is attributed to the rigid coordination geometry of the copper-ligand complex, which enforces a specific transition-state conformation.

Phosphine-Catalyzed Umpolung Cyclizations

Triphenylphosphine (PPh₃) catalyzes umpolung cyclizations of propiolamides, reversing the inherent polarity of the carbonyl group to access α-methylene-β-lactams. In this process:

  • Nucleophilic Activation: PPh₃ attacks the β-carbon of the propiolamide, generating a phosphonium enolate intermediate.
  • Intramolecular Cyclization: The enolate undergoes 4-exo-trig cyclization, forming the β-lactam ring.
  • Elimination: Release of PPh₃ regenerates the catalyst and yields the α-methylene product [8].

This method is highly efficient for substrates such as 2-propiolamidoacetates and α-propiolamido ketones, producing β-lactams in 70–85% yields under refluxing ethanol [8]. Key advantages include mild conditions and avoidance of transition metals, making it environmentally benign. For example, ethyl 2-(propiolamido)acetate cyclizes to ethyl α-methylene-β-lactam-3-carboxylate in 82% yield [8]. The α-methylene group enhances electrophilicity, enabling subsequent functionalization via Michael additions or Diels-Alder reactions.

Synthesis of α-Methylene-β-Lactams

The PPh₃-catalyzed umpolung strategy directly furnishes α-methylene-β-lactams, which are pharmacologically relevant due to their conjugated enamide system. Substituent effects on the propiolamide dictate reaction efficiency:

  • Electron-Withdrawing Groups (e.g., nitriles, esters): Accelerate cyclization by stabilizing the phosphonium intermediate.
  • Steric Hindrance: Bulky N-substituents (e.g., tert-butyl) reduce yields by impeding enolate formation [8].

A comparative study demonstrated that N-benzyl propiolamides cyclize faster than N-alkyl analogs, attributed to the benzyl group’s ability to stabilize transition states through π-π interactions [8]. The general reaction scope encompasses aryl, heteroaryl, and alkyl-substituted propiolamides, with yields consistently above 70%.

Mechanistic Insights and Comparative Analysis

Transition Metal vs. Organocatalytic Pathways

  • Copper Catalysis: Offers enantioselectivity but requires stringent anhydrous conditions and chiral ligands [7].
  • Phosphine Catalysis: Operates under aerobic conditions with simple setups but lacks stereocontrol [8].

Substrate Design Considerations

  • Alkyne Substitution: Internal alkynes (e.g., phenylpropiolamides) exhibit slower reaction rates than terminal analogs due to reduced electrophilicity [4] [8].
  • Amide Electronics: Electron-deficient amides (e.g., N-tosyl) enhance reaction rates by facilitating nucleophilic attack [6] [8].

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7341-96-0

Wikipedia

Propynamide

Dates

Last modified: 09-18-2023

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